Cas no 548478-81-5 (2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide)
2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide
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- MDL: MFCD01567379
2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N170230-0.5mg |
2-Nitro-N-{4-[(2-nitrobenzoyl)amino]butyl}benzenecarboxamide |
548478-81-5 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N170230-1mg |
2-Nitro-N-{4-[(2-nitrobenzoyl)amino]butyl}benzenecarboxamide |
548478-81-5 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | N170230-2.5mg |
2-Nitro-N-{4-[(2-nitrobenzoyl)amino]butyl}benzenecarboxamide |
548478-81-5 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| A2B Chem LLC | AI82816-1mg |
2-nitro-N-{4-[(2-nitrophenyl)formamido]butyl}benzamide |
548478-81-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI82816-5mg |
2-nitro-N-{4-[(2-nitrophenyl)formamido]butyl}benzamide |
548478-81-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI82816-10mg |
2-nitro-N-{4-[(2-nitrophenyl)formamido]butyl}benzamide |
548478-81-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| Ambeed | A961697-1g |
2-Nitro-N-{4-[(2-nitrophenyl)formamido]butyl}benzamide |
548478-81-5 | 90% | 1g |
$348.0 | 2025-04-18 | |
| abcr | AB162746-1 g |
(2-Nitrophenyl)-N-(4-((2-nitrophenyl)carbonylamino)butyl)formamide |
548478-81-5 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB162746-5 g |
(2-Nitrophenyl)-N-(4-((2-nitrophenyl)carbonylamino)butyl)formamide |
548478-81-5 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB162746-10 g |
(2-Nitrophenyl)-N-(4-((2-nitrophenyl)carbonylamino)butyl)formamide |
548478-81-5 | 10 g |
€482.50 | 2023-07-20 |
2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide Suppliers
2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide
Introduction to 2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide (CAS No. 548478-81-5)
2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide (CAS No. 548478-81-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex molecular structure, exhibits promising properties that make it a valuable candidate for further investigation in drug development and biochemical studies.
The molecular structure of 2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide incorporates several key functional groups, including nitro groups and amide bonds, which contribute to its unique chemical reactivity and potential biological activity. The presence of these functional groups allows the compound to interact with various biological targets, making it a compelling subject for research in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the exploration of nitroaromatic compounds due to their versatile applications in medicinal chemistry. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited for the design of prodrugs or bioactivatable molecules. Additionally, the amide functionality provides a site for further derivatization, enabling the creation of structurally diverse analogs with tailored biological properties.
Current research in the field of 2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide has focused on its potential role in addressing various therapeutic challenges. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The nitro group within its structure can be reduced to an amine under specific conditions, potentially leading to the formation of bioactive derivatives that could modulate inflammatory responses.
Furthermore, the benzene ring and its substituents contribute to the compound's ability to interact with biological systems. The 4-(2-nitrobenzoyl)aminobutyl moiety is particularly noteworthy, as it introduces a flexible alkyl chain that can influence both solubility and metabolic stability. This structural feature makes the compound a promising candidate for oral administration or other routes of delivery, depending on further optimization.
The synthesis of 2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of nitro groups and subsequent functionalization at the benzene ring necessitate careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct larger-scale studies and clinical trials.
One of the most intriguing aspects of this compound is its potential application in the development of targeted therapies. By leveraging its structural features, researchers aim to design molecules that can selectively interact with specific disease-related targets. For instance, modifications to the nitro group could enhance its bioavailability or improve its ability to cross biological barriers. Similarly, variations in the amine-benzene-carboxamide backbone could fine-tune its pharmacokinetic properties.
Recent publications have highlighted the importance of understanding the pharmacological profile of such compounds through computational modeling and experimental validation. Molecular docking studies have been instrumental in predicting binding affinities and interactions with potential targets, providing insights into how structural modifications might impact biological activity. These computational approaches complement traditional experimental methods, offering a more comprehensive understanding of drug-like properties.
The role of 2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide in addressing unmet medical needs remains an active area of investigation. Researchers are exploring its potential applications in treating conditions such as neurodegenerative diseases, where modulating inflammatory pathways could provide therapeutic benefits. Additionally, its structural complexity suggests that it may serve as a scaffold for designing next-generation drugs with improved efficacy and reduced side effects.
In conclusion, 2-Nitro-N-{4-(2-nitrobenzoyl)aminobutyl}benzenecarboxamide (CAS No. 548478-81-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique molecular architecture and functional groups make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an important role in advancing medical science.
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